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Compound of Interest

Compound Name: Thiomyristoyl

Cat. No.: B611349

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure and biological
activity of Thiomyristoyl (TM), a potent and selective inhibitor of Sirtuin 2 (SIRT2). This
document is intended for researchers, scientists, and drug development professionals
interested in the therapeutic potential of SIRT2 inhibition, particularly in the context of oncology.

Core Chemical Structure and Properties

Thiomyristoyl, with the IUPAC name N-[(1S)-1-[(phenylamino)carbonyl]-5-[(1-
thioxotetradecyl)amino]pentyl]-carbamic acid, phenylmethyl ester, is a synthetic small molecule.
Its structure is characterized by a thiomyristoyl group attached to a lysine derivative. This
long-chain fatty acyl group is crucial for its selective and potent inhibition of SIRT2.[1][2]
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Property Value Reference
Molecular Formula C34H51N303Ss [1103114]
Molecular Weight 581.85 g/mol [1][3]

CAS Number 1429749-41-6 [1][3][4]
Appearance White solid [3]

Soluble in DMSO and
Solubility Chloroform. Poor aqueous [3][5]
solubility.

Mechanism of Action: SIRT2 Inhibition and
Downstream Effects

Thiomyristoyl functions as a highly potent and specific inhibitor of SIRT2, a member of the
NAD+-dependent deacetylase family of sirtuins.[1][6] Its inhibitory activity is significantly more
potent against SIRT2 compared to other sirtuin isoforms, making it a valuable tool for studying
SIRT2-specific functions.

The primary mechanism of action of Thiomyristoyl involves the inhibition of SIRT2's
deacetylase activity. This leads to the hyperacetylation of various SIRT2 substrates, including
a-tubulin. A key consequence of SIRT2 inhibition by Thiomyristoyl is the destabilization of the
oncoprotein c-Myc.[1][3] Mechanistic studies have shown that inhibition of SIRT2 by
Thiomyristoyl promotes the ubiquitination and subsequent proteasomal degradation of c-Myc,
a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[1][3]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by Thiomyristoyl.
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Thiomyristoyl inhibits SIRT2, leading to c-Myc degradation.

Quantitative Data: Inhibitory Activity

Thiomyristoyl exhibits high selectivity for SIRT2, as demonstrated by its half-maximal

inhibitory concentration (IC50) values against various sirtuin isoforms.

Sirtuin Isoform IC50 Reference
SIRT1 98 uM [3][6][7]
SIRT2 28 nM [1][6][7]
SIRT3 > 2.0(.).uM (no significant BIEI7]
inhibition)

SIRT5 Weak to no inhibition [3]

SIRT6 Weak to no inhibition [3]

SIRT7 Weak to no inhibition [3]

Experimental Protocols
Synthesis of Thiomyristoyl

A detailed, step-by-step synthesis protocol for Thiomyristoyl is not readily available in the
public domain. However, based on its chemical structure, a plausible synthetic route would
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involve the following key steps:

e Protection of Lysine: The synthesis would likely begin with a commercially available lysine
derivative with protecting groups on the a-amino and carboxyl groups. The e-amino group
would remain free for subsequent modification.

e Thioacylation: The free e-amino group of the protected lysine would be reacted with a
thiomyristoylating agent. This could be achieved using thiomyristic acid activated with a
coupling agent, or via reaction with thiomyristoyl chloride.

o Amide Bond Formation: The carboxyl group of the lysine derivative would then be coupled
with aniline to form the phenylamide.

o Deprotection and Final Modification: Finally, selective deprotection of the a-amino group
would be followed by the introduction of the phenylmethyl carbamate protecting group to
yield Thiomyristoyl.

It is important to note that optimization of reaction conditions, including solvents, temperatures,
and purification methods, would be necessary to achieve a good yield and high purity of the
final product.

Cell Viability Assay

The following is a general protocol for assessing the cytotoxic effects of Thiomyristoyl on
cancer cell lines, based on commonly used methods such as the MTT or CellTiter-Blue assays.

Materials:

Cancer cell line of interest (e.g., MCF-7, MDA-MB-468)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well cell culture plates

Thiomyristoyl (dissolved in DMSO to create a stock solution)

Cell viability reagent (e.g., MTT, CellTiter-Blue)
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o Plate reader (spectrophotometer or fluorometer)
o Phosphate-buffered saline (PBS)

e DMSO (vehicle control)

Procedure:

e Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g.,
3,000-5,000 cells per well) in 100 uL of complete culture medium. Incubate the plate
overnight at 37°C in a humidified incubator with 5% CO2 to allow the cells to attach.

o Compound Treatment: Prepare serial dilutions of the Thiomyristoyl stock solution in
complete culture medium to achieve the desired final concentrations. Remove the medium
from the wells and add 100 pL of the medium containing different concentrations of
Thiomyristoyl. Include wells with medium containing DMSO alone as a vehicle control and
wells with medium only as a blank.

 Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a
humidified incubator with 5% CO2.

» Addition of Viability Reagent: After the incubation period, add the cell viability reagent to each
well according to the manufacturer's instructions (e.g., 10 pL of MTT solution or 20 pL of
CellTiter-Blue reagent).

» Final Incubation: Incubate the plate for a further 1-4 hours at 37°C to allow for the
colorimetric or fluorometric reaction to occur.

o Data Acquisition: If using MTT, add a solubilization solution to dissolve the formazan crystals.
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

o Data Analysis: Subtract the background reading from all wells. Normalize the data to the
vehicle control wells to determine the percentage of cell viability for each concentration of
Thiomyristoyl. The IC50 value can then be calculated using appropriate software (e.g.,
GraphPad Prism).

Experimental Workflow Diagram
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The following diagram outlines the general workflow for a cell viability assay.
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A typical workflow for a cell viability assay.

Conclusion

Thiomyristoyl is a valuable chemical probe for studying the biological roles of SIRT2 and a
promising lead compound for the development of novel anticancer therapeutics. Its high
potency and selectivity, coupled with its defined mechanism of action involving the degradation
of the c-Myc oncoprotein, make it a compelling candidate for further investigation. This guide
provides a comprehensive overview of its chemical structure, biological activity, and relevant
experimental considerations to aid researchers in their exploration of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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